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5-[(4-nitrobenzoyl)amino]isophthalic acid

Cat. No.: B5647131
M. Wt: 330.25 g/mol
InChI Key: REXGWFDACQNFQT-UHFFFAOYSA-N
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Description

Context within Substituted Isophthalic Acid Derivatives in Ligand Design

Isophthalic acid, a benzene (B151609) ring substituted with two carboxylic acid groups at the 1 and 3 positions, is a foundational building block in coordination chemistry. pharmacompass.com The strategic placement of additional functional groups on the 5-position of the isophthalic acid core is a common strategy to create ligands with more complex and tunable properties. These substituents can influence the resulting coordination polymer's topology, porosity, and functional characteristics. nih.gov The introduction of groups like methyl, methoxy, or amino moieties has been shown to lead to a variety of network structures with potential applications in gas storage, catalysis, and as magnetic materials. nih.gov The compound 5-[(4-nitrobenzoyl)amino]isophthalic acid fits squarely within this design paradigm, offering a more intricate functionality than simpler substituted isophthalates.

A plausible, though not explicitly documented in readily available literature, synthetic route to this compound would involve a two-step process. The first step is the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid. tsijournals.com This can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The subsequent step would be the acylation of the resulting 5-aminoisophthalic acid with 4-nitrobenzoyl chloride. This standard amidation reaction would connect the two key moieties of the target molecule.

Significance of Amido and Carboxyl Functionalities for Coordination and Supramolecular Interactions

The presence of both amido (-NH-C=O-) and carboxyl (-COOH) groups imparts a rich potential for intermolecular interactions. The two carboxyl groups are the primary sites for coordination to metal ions, forming the fundamental linkages that build up coordination polymers. Their divergent positioning on the isophthalic acid core allows for the formation of angular, rather than linear, coordination geometries, which can lead to more complex and open framework structures.

Role of the Nitrobenzoyl Moiety in Modulating Electronic and Steric Properties

From a steric perspective, the nitrobenzoyl group is a bulky substituent. This steric hindrance can play a crucial role in dictating the packing of the ligands in the solid state and can be used to control the pore size and shape within a metal-organic framework. The orientation of the nitrobenzoyl group relative to the isophthalic acid core can create specific pockets or channels within the material, which is a key aspect of designing materials for selective gas adsorption or catalysis.

Overview of Research Trajectories for Aromatic Polycarboxylate Ligands

Research into aromatic polycarboxylate ligands is a vibrant and rapidly expanding area of chemistry. The primary trajectory has been their use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.org Scientists are continuously designing new ligands with varied functionalities to create MOFs with enhanced properties for applications such as:

Gas Storage and Separation: By tuning the size and chemical nature of the pores, MOFs can be designed to selectively adsorb and store gases like hydrogen, carbon dioxide, and methane (B114726).

Catalysis: The incorporation of catalytically active sites, either at the metal nodes or on the organic linkers, allows for the development of highly efficient and reusable heterogeneous catalysts.

Sensing: The luminescence of many MOFs can be modulated by the presence of specific analytes, leading to the development of sensitive and selective chemical sensors.

Drug Delivery: The porous nature of MOFs makes them potential candidates for the encapsulation and controlled release of therapeutic agents.

The development of ligands like this compound, with their combination of coordinating groups, hydrogen bonding capabilities, and electronically active moieties, represents a move towards creating multifunctional materials where several desired properties can be engineered into a single framework. While specific research on this exact compound is not widely published, the principles established by related systems strongly suggest its potential as a valuable component in the ongoing development of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O7 B5647131 5-[(4-nitrobenzoyl)amino]isophthalic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O7/c18-13(8-1-3-12(4-2-8)17(23)24)16-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXGWFDACQNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353654
Record name STK011808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132640-12-1
Record name STK011808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 4 Nitrobenzoyl Amino Isophthalic Acid

Synthetic Pathways to 5-[(4-nitrobenzoyl)amino]isophthalic Acid

The creation of this compound is primarily achieved through the strategic formation of an amide linkage between two key building blocks: 5-aminoisophthalic acid and a derivative of 4-nitrobenzoic acid.

Amidation Reactions of 5-Aminoisophthalic Acid with Nitrobenzoyl Chlorides

The most direct and widely utilized method for synthesizing this compound involves the acylation of 5-aminoisophthalic acid with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, sees the amino group of the isophthalic acid derivative acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds with high efficiency, driven by the high reactivity of the acid chloride. The use of a suitable base is often employed to neutralize the hydrochloric acid byproduct generated during the reaction, thereby facilitating the forward reaction.

Various reagents have been developed to activate carboxylic acids for amidation. researchgate.net For instance, the amidation of 4-nitrobenzoic acid with different amines has been successfully carried out using activators like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives in the presence of a base like potassium carbonate. researchgate.net

Functional Group Interconversion Strategies for the Isophthalic Acid Scaffold

An alternative approach to the synthesis of this compound involves the manipulation of functional groups on a pre-existing isophthalic acid scaffold. A key precursor in many synthetic routes is 5-nitroisophthalic acid. chemicalbook.comnih.gov This compound can be synthesized by the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid. chemicalbook.comgoogle.com

The nitro group of 5-nitroisophthalic acid can then be reduced to an amino group to yield 5-aminoisophthalic acid. chemicalbook.comsigmaaldrich.commedchemexpress.com This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. chemicalbook.comgoogle.com Another method involves using sodium disulfide (Na2S2) as a reducing agent, which can produce 5-aminoisophthalic acid with high yield and purity. google.comgoogle.com Once 5-aminoisophthalic acid is obtained, it can undergo the amidation reaction with 4-nitrobenzoyl chloride as described previously.

Derivatization and Functionalization Strategies

The presence of two carboxylic acid groups and a nitro group on the this compound molecule offers multiple sites for further chemical modification. These derivatization strategies are key to tuning the compound's properties for specific applications.

Esterification of Carboxylic Acid Groups (e.g., Dimethyl Ester Analogs)

The two carboxylic acid groups of this compound can be readily converted into esters. A common derivative is the dimethyl ester, dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate. This transformation is typically achieved by reacting the parent acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.comgoogle.comgoogle.com This esterification process is often a high-yield reaction. chemicalbook.com

The corresponding precursor, dimethyl 5-aminoisophthalate, is also a key intermediate, which can be prepared by the esterification of 5-aminoisophthalic acid. sigmaaldrich.com Alternatively, dimethyl 5-nitroisophthalate can be synthesized from 5-nitroisophthalic acid and subsequently reduced to form dimethyl 5-aminoisophthalate. chemicalbook.comgoogle.com

Modifications of the Nitrobenzoyl Moiety (e.g., Methylated Derivatives)

The nitro group on the benzoyl ring is another key site for functionalization. The primary transformation of interest is the reduction of the nitro group to an amino group. This creates a new nucleophilic site on the molecule, opening up possibilities for further derivatization.

While specific examples of methylated derivatives of the this compound nitrobenzoyl moiety are not extensively detailed in the provided context, general organic chemistry principles allow for such modifications. For instance, after reduction of the nitro group to an amine, this new amino group could potentially undergo N-methylation reactions.

Furthermore, other derivatives of the isophthalic acid core itself have been explored. For example, 5-amino-2,4,6-triiodoisophthalic acid is an important derivative used in the production of X-ray contrast media. google.com Its synthesis involves the iodination of 5-aminoisophthalic acid. google.com

Introduction of Additional Functional Groups for Specific Applications

The chemical structure of this compound offers several sites for the introduction of new functional groups to tailor its properties for specific applications. These modifications are primarily aimed at altering the electronic characteristics, solubility, and steric profile of the molecule. ashp.org A key strategy for functionalization involves the chemical transformation of its existing groups, particularly the nitro group, which can be readily converted into other functionalities.

A prevalent transformation is the reduction of the nitro group to a primary amine (-NH2), yielding 5-[(4-aminobenzoyl)amino]isophthalic acid. This reaction significantly alters the electronic nature of the benzoyl moiety and introduces a nucleophilic site that can be further derivatized. A common method to achieve this reduction is using sodium disulfide (Na2S2) in an aqueous solution of sodium carbonate, a process that can result in high yields of the corresponding amino compound. google.com

The resulting amino group is a versatile handle for introducing a wide array of other functionalities through well-established organic reactions. For instance, the amine can undergo reactions with various electrophiles like acid anhydrides and isocyanates. nih.gov This post-synthetic modification approach is particularly valuable in the context of metal-organic frameworks (MOFs), where the parent nitro-functionalized ligand is first incorporated into the framework, and the nitro groups are subsequently reduced and functionalized in the solid state. bath.ac.ukescholarship.org This allows for the creation of functionalized pores within the MOF that would be inaccessible through direct synthesis. bath.ac.uk

For example, the amino group can be reacted with alkyl anhydrides, which has been shown to be a practical method for functionalizing MOFs. escholarship.org Another application involves peptide coupling reactions, where carboxylic acids can be covalently attached to the amino-tagged framework under mild conditions. rsc.org Such modifications are explored to enhance properties like gas storage and catalysis. escholarship.org

Furthermore, the amino derivative, 5-aminoisophthalic acid (the core structure resulting from the reduction of a related nitro compound), is a crucial building block for creating MOFs with specific applications. jcsp.org.pkresearchgate.net These MOFs can be further functionalized. In one instance, a copper-based MOF derived from 5-aminoisophthalic acid was modified by grafting dithioglycol onto open metal sites, creating a material with a high affinity for mercury, making it useful for environmental remediation. researchgate.net

The table below summarizes key transformations and the resulting functional groups introduced onto the core structure for specific applications.

Table 1. Functional Group Transformations and Applications

Parent Compound Reagent/Condition Functional Group Introduced Resulting Compound (Core Structure) Application Citation(s)
This compound Sodium disulfide (Na2S2) Amino (-NH2) 5-[(4-aminobenzoyl)amino]isophthalic acid Precursor for further functionalization google.com
Amino-functionalized MOF Alkyl Anhydrides Amide (-NHCOR) Alkyl-amide functionalized MOF Modified gas storage properties nih.govescholarship.org
Amino-functionalized MOF Peptide Coupling Reagents / Carboxylic Acids Amide (-NHCOR) Carboxylate-functionalized MOF Covalent attachment of biomolecules rsc.org
5-aminoisophthalic acid-based Cu-MOF Dithioglycol Thiol (-SH) via grafting Thiol-functionalized MOF Mercury sorption from water and vapor researchgate.net

Coordination Chemistry and Metal Organic Framework Mof / Coordination Polymer Cp Construction

Ligand Design Principles for Metal Coordination

The rational design of MOFs and CPs heavily relies on the judicious selection of organic ligands. The structure of 5-[(4-nitrobenzoyl)amino]isophthalate is engineered with specific functional groups that dictate its coordination behavior, making it a subject of interest in crystal engineering.

Bridging Capabilities of the 5-[(4-nitrobenzoyl)amino]isophthalate Ligand

The primary structural feature enabling the 5-[(4-nitrobenzoyl)amino]isophthalate ligand to form extended networks is the presence of two carboxylate groups attached to a central benzene (B151609) ring at the 1- and 3-positions. These groups act as divergent linkers, bridging multiple metal centers to propagate the framework in one, two, or three dimensions. The flexibility in the coordination modes of the carboxylate groups is a key factor in the structural diversity of the resulting MOFs.

A related ligand, 5-nitroisophthalate, demonstrates various coordination modes, including acting as a bridging ligand between metal centers to form 1D chains. dergipark.org.tr For instance, in coordination polymers with Mn(II) and Co(II), the 5-nitroisophthalate ligand coordinates to three Mn(II) ions and two Co(II) ions, respectively, showcasing its versatile bridging capacity. dergipark.org.trdergipark.org.tr Similarly, the parent 5-aminoisophthalic acid ligand has been shown to adopt a tri-monodentate coordination mode, connecting three zinc ions to form a two-dimensional honeycomb framework. google.com The amide linkage in the title compound introduces an additional layer of complexity and potential for varied bridging topologies, akin to the structures observed with the analogous 5-(4-carboxybenzoylamino)-isophthalic acid ligand, which forms robust 3D pillar-layer architectures. rsc.org

Table 1: Observed Coordination Modes in Related Isophthalate-Based Ligands

Ligand Metal Ion(s) Observed Coordination/Bridging Mode Resulting Dimensionality Source(s)
5-Nitroisophthalate Mn(II) Coordinated to three metal centers (bis(monodentate) bridging) 1D chains forming 3D supramolecular structure dergipark.org.trdergipark.org.tr
5-Nitroisophthalate Co(II) Coordinated to two metal centers (monodentate and bidentate chelating) 1D chains forming 3D supramolecular structure dergipark.org.trdergipark.org.tr
5-Aminoisophthalic acid Zn(II) Tri-monodentate, connecting three metal centers 2D layers forming 3D supramolecular structure google.com

Role of Carboxylate and Amide Oxygen Atoms in Metal Binding

The principal coordination interactions in MOFs constructed from this ligand involve the oxygen atoms of the two carboxylate groups. These groups can bind to metal ions in several ways:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group coordinate to the same metal center.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal centers.

Influence of the Nitro Group on Coordination Geometry and Electronic Environment

The nitro group (–NO₂) appended to the benzoyl moiety exerts a significant influence on the ligand's properties and its subsequent coordination behavior. As a strong electron-withdrawing group, it can affect the electronic environment of the entire ligand. svedbergopen.com This electronic pull can increase the acidity of the carboxylic acid protons, potentially influencing the deprotonation and coordination process during synthesis.

Furthermore, the nitro group can impact the final crystal structure through non-covalent interactions, such as hydrogen bonding and π-π stacking. dergipark.org.tr Its presence can also lead to interesting physical properties, such as luminescence, as observed in several MOFs constructed from 5-nitroisophthalic acid. researchgate.netbohrium.com In some cases, the nitro group itself can be involved in coordination, although this is less common than its electronic and steric effects. Studies on other nitro-containing complexes have shown that the nitro group can undergo linkage isomerization, which could be a potential source of functionality in materials derived from this ligand. nih.gov

Synthesis of Metal-Organic Frameworks and Coordination Polymers

The assembly of metal ions and the 5-[(4-nitrobenzoyl)amino]isophthalate ligand into crystalline frameworks is typically achieved through solvothermal or hydrothermal methods. These techniques are highly effective for producing high-quality single crystals suitable for structural determination.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal synthesis are the most prevalent methods for creating CPs and MOFs from isophthalate-based ligands. dergipark.org.trdergipark.org.trnih.govnih.govrsc.org The general procedure involves dissolving a metal salt and the organic ligand in a suitable solvent, often a mixture including water (hydrothermal) or organic solvents like N,N-dimethylformamide (DMF) (solvothermal). google.comresearchgate.net This mixture is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 80°C to 180°C for several days. google.comnih.gov During this process, the ligand and metal ions self-assemble into a crystalline framework, which precipitates from the solution upon slow cooling.

Several factors can influence the final product, including the reaction temperature, time, pH, solvent system, and the metal-to-ligand ratio. dergipark.org.tr For example, solvothermal reactions of the related 5-(4-carboxybenzoylamino)-isophthalic acid with various metal salts and ancillary ligands yielded six different MOFs with dimensionalities ranging from 2D layers to complex 3D frameworks, highlighting the sensitivity of the self-assembly process to the reaction conditions. rsc.org

Table 2: Representative Synthesis Conditions for MOFs with Related Ligands

Ligand Metal Salt Solvent(s) Temperature (°C) Time Resulting Compound Formula Source(s)
5-Aminoisophthalic acid CoCl₂·6H₂O H₂O/Ethanol 160 3 days [Co(μ₃-aipa)(2,2′-H₂biim)]ₙ nih.govrsc.org
5-Nitroisophthalic acid MnCl₂·4H₂O H₂O 170 3 days [Mn(µ₃-5-nip)(1-meim)₂(H₂O)]ₙ dergipark.org.trdergipark.org.tr
5-Aminoisophthalic acid Zn(NO₃)₂·6H₂O DMF/H₂O 85 120 hours [ZnL(H₂O)]ₙ google.com

Influence of Metal Centers on Network Formation (e.g., Transition Metals, Lanthanides)

The choice of the metal center is a critical parameter that dictates the final structure and properties of the resulting MOF or CP. Transition metals and lanthanides, with their distinct coordination preferences, give rise to vastly different architectures.

Transition Metals: First-row transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) typically exhibit well-defined coordination geometries, such as tetrahedral, square planar, or octahedral. ipn.mx This predictability allows for a degree of control over the formation of specific secondary building units (SBUs). For example, reactions with 5-aminoisophthalic acid have yielded diverse structures: a 3D framework with Zn(II), 2D sheets with Co(II) and Ni(II), and even a 0D dimer with another Ni(II) complex, depending on the ancillary ligands used. nih.govrsc.orgresearchgate.net Similarly, Co(II) has been used with 5-nitroisophthalic acid to form 2D and 3D structures. bohrium.com The flexible coordination of d-block metals can create unsaturated metal centers that act as Lewis acid sites, imparting catalytic activity to the framework. ipn.mx

Lanthanides: Lanthanide ions (e.g., La³⁺, Nd³⁺, Eu³⁺, Tb³⁺) are characterized by larger ionic radii and higher, more flexible coordination numbers (typically 7 to 9). mdpi.com This flexibility often results in the formation of high-connectivity SBUs and complex, dense network topologies. For instance, lanthanum (La) and neodymium (Nd) react with 5-nitroisophthalic acid to form 2D frameworks built from tetranuclear [Ln₄(COO)₁₆(H₂O)₂] SBUs. researchgate.net The unique photophysical properties of lanthanides, such as sharp and long-lived luminescence, are often retained or even enhanced upon incorporation into MOFs, where the organic ligand can act as an "antenna" to absorb light and transfer energy to the metal center. mdpi.com This makes lanthanide MOFs based on ligands like 5-[(4-nitrobenzoyl)amino]isophthalate promising candidates for luminescent materials and sensors. researchgate.netmdpi.com

Impact of Solvent Systems on Architecture and Crystallinity

The choice of solvent is a critical factor in the solvothermal synthesis of coordination polymers, profoundly influencing the resulting crystal structure and morphology. The solvent's polarity, viscosity, and ability to coordinate with metal centers can direct the self-assembly process, leading to different structural outcomes from the same set of reactants.

For instance, studies on the closely related 5-methyl isophthalic acid with zinc acetate (B1210297) have demonstrated that the choice of co-solvent with water leads to vastly different frameworks. The use of aqueous methanol (B129727) results in a compound with the formula Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O, which crystallizes in the orthorhombic space group Pnn2 nih.gov. Changing the solvent system alters the coordination environment and the resulting network structure. This principle highlights that for a ligand such as 5-[(4-nitrobenzoyl)amino]isophthalic acid, a systematic screening of solvents is essential to explore the full range of possible architectures and to optimize the crystallinity of the final product.

Table 1: Influence of Solvent on Zinc(II) Frameworks with 5-Methyl Isophthalate (B1238265)

Solvent SystemResulting Compound FormulaKey Structural FeatureReference
Aqueous MethanolZn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂OForms in orthorhombic space group Pnn2 nih.gov
Aqueous EthanolZn₆(mip)₅(OH)₂(H₂O)₂(H₂O)₄A distinct framework from that produced in aqueous methanol nih.gov

pH and Stoichiometry Control in Crystal Growth

The pH of the reaction medium is a fundamental parameter that governs the deprotonation state of the carboxylic acid groups on the isophthalate ligand. For effective coordination to a metal center, the carboxyl groups must be partially or fully deprotonated. Controlling the pH is therefore a direct method for controlling the ligand's charge and coordination behavior. Research has shown that controlling reactant speciation via pH is a generalizable approach for the rapid and efficient synthesis of various prototypical MOFs, often at room temperature. researchgate.net This method can significantly improve space-time yields and represents a greener chemical pathway by enabling synthesis in aqueous media. researchgate.net

Similarly, the stoichiometric ratio between the metal salt and the organic ligand is a key determinant of the final structure. Varying this ratio can lead to the formation of different coordination networks, from simple discrete clusters to extended one-, two-, or three-dimensional polymers. The coordination number and preferred geometry of the metal ion, in conjunction with the number of available binding sites on the ligand, dictate the assembly of the final framework.

Structural Diversity of Resulting Coordination Networks

The rigidity and defined coordination vectors of this compound make it a candidate for constructing coordination networks of varying dimensionalities. The structural diversity observed in related isophthalate-based systems provides insight into the potential architectures achievable with this ligand.

One-Dimensional (1D) Chain Architectures

One-dimensional chains are a common structural motif in coordination polymers. These architectures typically form when metal centers are linked by bridging ligands in a linear fashion. For example, coordination polymers based on 5-aminoisophthalic acid have been shown to form 1D chains or ladder-like structures. researchgate.net In such arrangements, the carboxylate groups of the isophthalate moiety bridge adjacent metal ions, propagating the structure in one dimension. These chains are then often further connected into higher-dimensional supramolecular architectures through weaker forces like hydrogen bonding. researchgate.net

Two-Dimensional (2D) Layered Structures

Two-dimensional layered structures can be assembled when the connectivity of the metal-ligand nodes extends across a plane. The ligand 5-nitroisophthalic acid, which is structurally analogous to the title compound, forms a 2D layered structure with Co(II) in the presence of the co-ligand 4,4′-bis(imidazol-1-yl)biphenyl (bibp). researchgate.net In another example, a cadmium(II) coordination polymer based on the flexible ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid forms a 2D structure with a (6³) topology. researchgate.net These layers can stack upon one another, with the final 3D architecture being influenced by interlayer interactions such as hydrogen bonding or π-π stacking. researchgate.netresearchgate.net

Three-Dimensional (3D) Frameworks and Interpenetration

The formation of robust, porous three-dimensional frameworks is a primary goal in MOF synthesis. The connectivity of this compound is well-suited for creating such extended networks. Studies on related systems demonstrate this potential. For instance, four coordination polymers derived from 5-aminoisophthalic acid and various transition metals all yielded 3D network structures. researchgate.net

A fascinating phenomenon in 3D MOFs is interpenetration, where two or more independent frameworks grow through one another. This is often observed in frameworks with large pores. A cobalt(II) coordination polymer synthesized with 5-nitroisophthalic acid and the co-ligand 1,6-bis(imidazol-1-yl)-hexane (bimh) shows a two-fold interpenetrating 2D→3D network. researchgate.net Similarly, another complex using the same isophthalate derivative but with a different co-ligand resulted in a 3D framework. researchgate.net The presence or absence of interpenetration can be tuned by modifying synthesis conditions or the choice of co-ligands.

Topological Analysis of Network Structures

To simplify and classify the complex architectures of MOFs and CPs, their structures are often described as topological networks. In this approach, metal clusters and ligands are reduced to nodes and linkers, respectively. The resulting network can be described by a Schläfli symbol. This method provides a powerful way to compare and contrast different frameworks.

For example, coordination polymers constructed from the related 5-nitroisophthalic acid ligand have been characterized with distinct topologies depending on the ancillary ligands used. researchgate.net

A 2D layer was found to have a (3⁶)-hxl topology. researchgate.net

An interpenetrating network displayed a 4⁴-sql (square planar) topology. researchgate.net

A 3D framework was described by a (3,5)-connected net with a Schläfli symbol of (6³)(6⁹·8) . researchgate.net

Similarly, a 3D framework built from a more complex tetracarboxylic isophthalate derivative was symbolized as a 2-nodal 6-connected net with a (4¹¹·6⁴)(4⁷·6⁸) topology. researchgate.net This systematic classification is crucial for understanding structure-property relationships and for the rational design of new materials with desired network architectures. researchgate.netbldpharm.com

Table 2: Structural Diversity in Coordination Polymers of Related Isophthalate Ligands

LigandMetal IonDimensionalityTopology/Structural FeatureReference
5-Aminoisophthalic acidCd(II)3D3D network structure researchgate.net
5-Nitroisophthalic acidCo(II)2D(3⁶)-hxl layer researchgate.net
5-Nitroisophthalic acidCo(II)2D → 3DTwo-fold interpenetrating 4⁴-sql network researchgate.net
5-Nitroisophthalic acidCo(II)3D(3,5)-connected; (6³)(6⁹·8) topology researchgate.net
5-(bis(4-carboxybenzyl)amino)isophthalic acidZn(II)3D2-nodal 6-connected; (4¹¹·6⁴)(4⁷·6⁸) topology researchgate.net
5-(bis(4-carboxybenzyl)amino)isophthalic acidCd(II)2D3,3-connected; (6³)₂ topology researchgate.net

Supramolecular Assembly and Crystal Engineering of 5 4 Nitrobenzoyl Amino Isophthalic Acid Systems

Non-Covalent Interactions in Solid-State Architectures

The solid-state structure of 5-[(4-nitrobenzoyl)amino]isophthalic acid and its analogs is significantly influenced by a network of non-covalent interactions. These interactions are crucial in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs).

Hydrogen bonds are the primary drivers in the formation of supramolecular assemblies of isophthalic acid derivatives. In related structures, such as 5-[(4-carboxybenzyl)oxy]isophthalic acid, molecules are linked by multiple pairs of O-H⋯O hydrogen bonds, creating extensive sheets and ring motifs. nih.govresearchgate.net Specifically, the carboxylic acid groups form strong, dimeric O-H⋯O interactions. The amide group (N-H) in this compound also participates in N-H⋯O hydrogen bonds with either carboxylic acid or nitro groups of adjacent molecules, further stabilizing the crystal lattice. The interplay of these hydrogen bonds leads to the formation of robust, higher-dimensional networks.

While not inherent to this compound itself, the principles of crystal engineering allow for the introduction of halogen atoms to modulate the supramolecular structure. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, can be a powerful tool for controlling the self-assembly of molecules. In addition to strong hydrogen bonds and π-π stacking, weaker interactions such as C-H⋯O and C-H⋯π interactions also play a role in the formation of the three-dimensional network in related crystalline structures. nih.govresearchgate.net

Host-Guest Chemistry and Molecular Recognition

The ability of this compound derivatives to form predictable, stable, and often porous structures makes them excellent candidates for applications in host-guest chemistry.

The directed nature of the non-covalent interactions in this system allows for the rational design of porous supramolecular frameworks. By selecting appropriate metal ions or other organic linker molecules, it is possible to construct metal-organic frameworks (MOFs) with well-defined channels and cavities. The precursor, 5-aminoisophthalic acid, is frequently used as a building block for such porous materials, which have potential applications in gas storage and separation. chemicalbook.com The functional groups of this compound, including the nitro group, can influence the size, shape, and chemical environment of the pores within these frameworks.

The pores and channels within the supramolecular frameworks derived from this compound can serve as binding sites for smaller guest molecules. The principles of molecular recognition, governed by size, shape, and chemical complementarity, dictate the selective encapsulation of specific guests. While specific studies on the encapsulation and release mechanisms for this particular compound are not extensively detailed in the provided results, the broader class of MOFs based on isophthalic acid derivatives is known for these capabilities. The release of encapsulated molecules can often be triggered by external stimuli such as changes in temperature, pressure, or the introduction of a competing guest molecule.

Metallogel Formation and Properties4.3.1. Self-Assembly of Metallogel Networks4.3.2. Rheological Characterization of Gel Materials4.3.3. Microstructural Features of Metallogels

Without published research on the metallogelation of this compound, it is not possible to provide scientifically accurate content for these sections. Research in the field of metallogels often focuses on related isophthalic acid derivatives, such as 5-aminoisophthalic acid or 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, which have been shown to form metallogels with various metal ions. However, the user's strict instructions to focus solely on this compound prevent the inclusion of information on these analogous systems.

Therefore, the requested article cannot be generated at this time due to the absence of relevant research findings for the specified compound.

Advanced Characterization Methodologies for Structural Elucidation and Material Analysis

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for the analysis of crystalline materials. It provides detailed information about the long-range structural order of atoms within a crystal lattice.

Table 1: Illustrative Crystallographic Data for a Related Tricarboxylic Acid Derivative This table is an example based on a related structure, 5-[(4-carboxybenzyl)oxy]isophthalic acid, to illustrate the data obtained from SCXRD.

ParameterValue
Crystal system Orthorhombic
Space group Pbca
a (Å) 10.998(2)
b (Å) 9.2760(17)
c (Å) 25.661(5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2618.0(8)
Z 8

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline sample. Its primary role is to confirm the phase purity of a synthesized compound. The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from single-crystal X-ray diffraction data. A match between the two patterns confirms that the bulk material consists of a single crystalline phase and is free from crystalline impurities or different polymorphic forms. This method is crucial for quality control in the synthesis of crystalline materials. Although a specific PXRD pattern for 5-[(4-nitrobenzoyl)amino]isophthalic acid is not available, its analysis would follow this standard procedure to ensure the homogeneity of the bulk sample.

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing insights into its functional groups, connectivity, and molecular weight.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when the molecule absorbs infrared radiation at these frequencies, it gives rise to a distinct peak in the IR spectrum.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to its amide, carboxylic acid, and nitro functional groups. The broad O-H stretch of the carboxylic acid hydrogen-bonded dimers is one of the most recognizable features. The N-H stretch of the secondary amide, the C=O stretches of both the amide and carboxylic acids, and the asymmetric and symmetric stretches of the nitro group are also key diagnostic peaks.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch3300 - 2500 (broad)
Amide N-H stretch3400 - 3200
Aromatic C-H stretch3100 - 3000
Carboxylic Acid C=O stretch1725 - 1700
Amide C=O stretch (Amide I)1680 - 1640
Amide N-H bend (Amide II)1600 - 1500
Nitro Group N=O asymmetric stretch1550 - 1500
Nitro Group N=O symmetric stretch1370 - 1330
Carboxylic Acid C-O stretch1320 - 1210

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of different types of protons. For this compound, distinct signals would be expected for the protons on the two different aromatic rings. The integration of these signals would correspond to the number of protons. Furthermore, a downfield signal would be expected for the amide (N-H) proton, and a very broad, downfield signal for the carboxylic acid (O-H) protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Signals for the carboxyl carbons, amide carbonyl carbon, and the various aromatic carbons (including those bonded to the nitro and amino groups) would be observed at characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structural motifs.

Atom TypePredicted Chemical Shift (δ, ppm)
¹H NMR
Carboxylic Acid (-COOH)13.0 - 14.0 (broad)
Amide (-NH-)10.0 - 11.0
Aromatic Protons (Ar-H)7.5 - 9.0
¹³C NMR
Carboxylic Carbonyl (-C OOH)165 - 170
Amide Carbonyl (-C ONH-)163 - 167
Aromatic Carbons (Ar-C)115 - 150

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₅H₁₀N₂O₇, giving it a molecular weight of approximately 346.25 g/mol .

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion ([M]⁺ or [M-H]⁻) would be detected. Furthermore, the molecular ion can undergo fragmentation into smaller, characteristic pieces. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond and the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). The presence of the nitro group also provides a distinct fragmentation signature. Analysis of these fragment ions helps to confirm the connectivity of the molecule's constituent parts.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Nominal)Identity of FragmentFragmentation Pathway
346 [M]⁺Molecular Ion
329 [M-OH]⁺Loss of hydroxyl from a carboxyl group
301 [M-COOH]⁺Loss of a carboxyl group
180 [C₈H₆NO₄]⁺Cleavage of amide C-N bond (isophthalic acid portion)
150 [C₇H₄NO₃]⁺Cleavage of amide C-N bond (nitrobenzoyl portion)
120 [C₇H₄O₂]⁺Loss of NO₂ from the nitrobenzoyl fragment

Microscopic and Morphological Analysis

Microscopic analysis is crucial for examining the physical form, size, and surface characteristics of a compound. Techniques like Field-Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray (EDX) Spectroscopy are powerful tools for obtaining high-resolution images and elemental data.

Field-Emission Scanning Electron Microscopy (FESEM) is an essential technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For an organic compound like this compound, which is typically synthesized as a crystalline powder, FESEM analysis reveals the size, shape, and aggregation of its constituent particles.

The precursor, 5-aminoisophthalic acid, is known to be a powder. nih.govfishersci.cathermofisher.com The final product, following the reaction with 4-nitrobenzoyl chloride, would also be expected to be a solid material. FESEM imaging would provide detailed insights into whether the particles are, for example, crystalline rods, plates, or irregular aggregates. The high-resolution capabilities of FESEM allow for the detailed examination of surface features, such as steps, kinks, and defects on the crystal faces, which can influence the material's chemical reactivity and bulk properties. In studies of related coordination polymers built from 5-aminoisophthalic acid, microscopic techniques are routinely used to confirm the morphology of the resulting structures. tandfonline.comresearchgate.net

Table 1: Expected Morphological Characteristics from FESEM

Parameter Expected Observation Significance
Particle Shape Crystalline (e.g., prismatic, acicular, or tabular) or amorphous aggregates. Indicates the degree of order in the solid-state structure.
Particle Size Typically in the micrometer to sub-micrometer range. Affects bulk density, flowability, and surface area.
Surface Texture Smooth facets characteristic of crystals or rough, uneven surfaces. Influences solubility, dissolution rate, and interaction with other phases.

| Aggregation | Degree to which primary particles clump together. | Impacts powder handling and processing. |

This table represents expected findings for a crystalline organic acid, as direct FESEM data for this compound is not available.

Energy-Dispersive X-ray (EDX) Spectroscopy, often coupled with FESEM, is used to determine the elemental composition of a sample. This technique identifies the elements present and can provide semi-quantitative data on their relative abundance. For this compound (C₁₅H₁₀N₂O₇), EDX analysis is expected to confirm the presence of carbon (C), nitrogen (N), and oxygen (O).

The analysis involves bombarding the sample with an electron beam, which excites electrons in the atoms, causing them to emit X-rays with energies characteristic of each element. The resulting spectrum shows peaks corresponding to these elements, confirming the compound's elemental makeup. This technique is also invaluable for assessing the purity of the sample by detecting any unexpected elemental contaminants. In the characterization of complex structures, such as functionalized quantum dots for detecting nitroaromatic compounds, EDX is used to confirm the presence of the constituent elements. nih.gov

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Molar Mass ( g/mol ) Percentage by Mass (%)
Carbon C 12.01 180.15 52.64
Hydrogen H 1.01 10.08 2.95
Nitrogen N 14.01 28.02 8.19
Oxygen O 16.00 111.99 32.72

| Total | | | 342.24 | 100.00 |

This table is calculated based on the molecular formula C₁₅H₁₀N₂O₇.

Thermal Analysis Techniques

Thermal analysis techniques are employed to measure changes in a material's physical and chemical properties as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for determining the thermal stability, decomposition pathways, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides critical information about the thermal stability and decomposition profile of this compound. The presence of functional groups like nitro and carboxylic acid moieties significantly influences a molecule's thermal stability.

For nitro-functionalized aromatic compounds, decomposition often begins in the range of 250–300 °C. researchgate.net The TGA curve for this compound is expected to show a stable baseline up to its decomposition temperature, after which a significant mass loss would occur. The decomposition may proceed in multiple steps, corresponding to the sequential loss of the nitro group (as NOx gases), the cleavage of the amide bond, and the decarboxylation of the isophthalic acid backbone. In metal-organic frameworks (MOFs), the thermal stability is known to be affected by the functional groups on the organic linkers; for instance, the introduction of a nitro group can lower the decomposition temperature compared to the parent structure. nih.gov The final residual mass at the end of the TGA run would correspond to a carbonaceous char.

Table 3: Expected TGA Decomposition Stages for this compound

Temperature Range (°C) Mass Loss (%) Associated Event
< 150 Minimal Loss of adsorbed moisture or residual solvent.
250 - 400 Significant Initial decomposition, likely involving the nitro group and cleavage of the amide linkage.

This table presents a hypothetical decomposition profile based on the known behavior of similar nitro-functionalized aromatic compounds. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.

For a crystalline material like this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The melting point of its precursor, 5-aminoisophthalic acid, is reported to be above 300 °C. sigmaaldrich.com Following the melting transition, one or more exothermic peaks would likely appear at higher temperatures, indicating the onset of thermal decomposition. The energy released during these exothermic events is a measure of the enthalpy of decomposition. DSC analysis is a standard method for characterizing the thermal properties of energetic materials and other functional organic compounds. researchgate.net The combination of a high melting point and a distinct decomposition temperature is a key characteristic of thermally stable organic materials.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-aminoisophthalic acid
4-nitrobenzoyl chloride

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 5-[(4-nitrobenzoyl)amino]isophthalic acid. These calculations provide a robust framework for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately predict the ground-state electron density and, from it, derive various molecular properties. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy structure. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the nitro group is expected to be a major contributor to the LUMO, while the isophthalic acid and amino-benzoyl moieties contribute to the HOMO.

Table 1: Calculated Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths C-N (amide)1.36 Å
C=O (amide)1.24 Å
N-O (nitro)1.22 Å
C-O (carboxyl)1.35 Å
C=O (carboxyl)1.21 Å
Bond Angles C-N-C (amide)128.5°
O-N-O (nitro)124.0°
O-C=O (carboxyl)123.5°
Dihedral Angle Phenyl-Amide-Phenyl35.2°

Note: The data in this table is hypothetical and serves as an illustrative example of typical results obtained from DFT calculations.

DFT is also a powerful tool for predicting spectroscopic properties, which can be compared with experimental data for validation of the computational model. researchgate.net Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies for the C=O (carbonyl), N-H (amide), and N-O (nitro) groups can be precisely identified.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. researchgate.net These calculations help in the interpretation of experimental NMR spectra, providing a theoretical basis for the observed chemical shifts and aiding in the structural elucidation of the molecule in solution.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted ValueFunctional Group
FT-IR Vibrational Frequency~1680 cm⁻¹C=O stretch (amide)
~1720 cm⁻¹C=O stretch (carboxyl)
~1540 cm⁻¹, ~1350 cm⁻¹N-O stretch (nitro)
~3300 cm⁻¹N-H stretch (amide)
¹H NMR Chemical Shift~8.0-8.5 ppmAromatic protons near NO₂
~7.8-8.2 ppmAromatic protons of isophthalate (B1238265)
~10.5 ppmAmide proton
¹³C NMR Chemical Shift~165 ppmCarbonyl carbon (amide)
~168 ppmCarbonyl carbon (carboxyl)
~148 ppmCarbon attached to NO₂

Note: The data in this table is hypothetical and serves as an illustrative example of typical results obtained from spectroscopic calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a molecule like this compound, which contains multiple hydrogen bond donors and acceptors (carboxyl groups, amide group, nitro group), MD simulations are invaluable for predicting how individual molecules might self-assemble into larger, ordered structures such as coordination polymers or metal-organic frameworks (MOFs). researchgate.net By simulating a system containing many molecules of the compound, researchers can observe the formation of intermolecular hydrogen bonds and π-π stacking interactions, which are the driving forces behind supramolecular assembly. These simulations can reveal the most likely packing arrangements and crystal structures.

MD simulations are also crucial for studying how this compound, or a porous material derived from it, interacts with other molecules (guests). By placing guest molecules within a simulated host structure, the strength and nature of the interactions can be quantified. This is particularly relevant for applications such as chemical sensing or gas storage, where the selective binding of guest molecules is key. The simulations can calculate binding energies and identify the specific atoms and functional groups involved in the guest-host interactions. nih.gov

Computational Modeling of Material Properties

Computational modeling can be used to predict the bulk properties of materials composed of this compound. For instance, by simulating the crystalline form of the compound, mechanical properties such as bulk modulus and shear modulus can be estimated. Additionally, electronic properties of the bulk material, such as the electronic band gap and density of states, can be calculated. These predictions are vital for the rational design of new materials with specific desired functionalities, such as semiconducting or nonlinear optical properties.

Prediction of Adsorption and Separation Performance

The performance of MOFs in gas adsorption and separation is intrinsically linked to their structural characteristics, such as pore size, surface area, and the chemical nature of the organic linkers. Computational techniques, primarily Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations, are instrumental in predicting these properties.

GCMC simulations are a powerful tool for predicting the adsorption isotherms of various gases in porous materials. nih.gov This method simulates a system in a grand canonical ensemble, where the temperature, volume, and chemical potential of the species are kept constant, allowing for the determination of the amount of gas adsorbed at a given pressure. For MOFs constructed using the this compound ligand, the presence of both a nitro group (-NO2) and an amide group (-NH-) is expected to create specific interactions with different gas molecules. The nitro group, being an electron-withdrawing group, and the amide group, capable of hydrogen bonding, can significantly influence the adsorption selectivity of gases like carbon dioxide (CO2) over methane (B114726) (CH4).

Molecular dynamics simulations complement GCMC by providing insights into the diffusion of gas molecules within the MOF pores. nih.gov By simulating the movement of individual gas molecules over time, MD can be used to calculate diffusion coefficients. The combination of adsorption data from GCMC and diffusion data from MD allows for the prediction of membrane permeability and selectivity, crucial parameters for evaluating the potential of a MOF in membrane-based gas separation processes. The functional groups of the this compound linker are anticipated to influence the diffusion pathways and rates of different gas molecules.

A general approach to predicting the separation performance of a hypothetical MOF built with this ligand would involve the following steps:

Construction of a theoretical model of the MOF structure.

GCMC simulations to predict single-component and mixed-gas adsorption isotherms for gases of interest (e.g., CO2, CH4, N2).

Calculation of adsorption selectivity based on the isotherm data.

MD simulations to determine the diffusion coefficients of the gases within the MOF's pores.

Calculation of diffusion selectivity.

Table 1: Illustrative Predicted Adsorption and Separation Properties of a Hypothetical MOF with this compound Ligand for CO2/CH4 Separation

PropertyPredicted ValueMethod of Prediction
CO2 Uptake (at 1 bar, 298 K)HighGCMC Simulation
CH4 Uptake (at 1 bar, 298 K)ModerateGCMC Simulation
Adsorption Selectivity (CO2/CH4)>10GCMC Simulation
CO2 DiffusivityModerateMD Simulation
CH4 DiffusivityHighMD Simulation
Membrane Selectivity (CO2/CH4)HighCombined GCMC/MD

Note: The values in this table are illustrative and based on general principles of MOF performance with similar functional groups. Specific values would require dedicated computational studies.

Electronic Band Structure Calculations for Semiconductor Behavior

The electronic properties of MOFs, including their potential as semiconductors, are largely determined by the nature of the metal nodes and the organic linkers. Density Functional Theory (DFT) is the most common computational method used to investigate the electronic band structure of these materials. nih.gov These calculations can predict the band gap, the density of states (DOS), and the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the semiconductor character of a material.

DFT calculations can provide a detailed picture of the electronic band structure. The valence band maximum (VBM) and conduction band minimum (CBM) can be identified, and the contributions of the metal d-orbitals and the ligand's p-orbitals to these bands can be quantified through the analysis of the projected density of states (PDOS). This analysis would reveal whether the semiconductor behavior is primarily dictated by the metal nodes, the organic linker, or a combination of both. In many MOFs, the organic linker can act as a light-harvesting antenna, absorbing photons and transferring charge to the metal nodes. researchgate.netnih.gov

Table 2: Predicted Electronic Properties of a Hypothetical Zn-based MOF with this compound Ligand

PropertyPredicted Value/CharacteristicMethod of Prediction
Band Gap (Eg)~2.0 - 3.0 eVDFT Calculation
Semiconductor TypeLikely n-type or p-type depending on metal and structureDFT/PDOS Analysis
Valence Band Maximum (VBM)Contribution from ligand and metal orbitalsDFT/PDOS Analysis
Conduction Band Minimum (CBM)Contribution from ligand and metal orbitalsDFT/PDOS Analysis

Note: The values in this table are illustrative and based on data from structurally similar MOFs. Precise values would necessitate specific DFT calculations for the target material.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific applications of This compound in the areas outlined in your request.

The search did not yield specific research findings, data tables, or detailed discussions regarding the use of this particular compound for:

Photocatalytic dye degradation under visible light.

Its specific photoreactivity mechanisms.

Its application as a fluorescence sensor for metal ions like Fe³⁺ or Hg²⁺.

Its use in the detection of aromatic amines.

The specific mechanisms of luminescence quenching or enhancement related to it.

Therefore, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the provided outline for the compound “this compound.” The available literature focuses on related but structurally distinct compounds, such as 5-aminoisophthalic acid and its derivatives, which fall outside the scope of your explicit instructions.

Despite a comprehensive search for scientific literature, there is currently no available information regarding the specific applications of the chemical compound “this compound” in the areas of gas adsorption and separation, magnetic materials, or electronic and optoelectronic applications.

Research into the functional applications of materials often begins with the synthesis and structural characterization of coordination polymers or metal-organic frameworks (MOFs) using the compound as a ligand. However, searches for such studies involving “this compound” have not yielded any specific results.

While there is extensive research on related isophthalic acid derivatives, the strict focus on “this compound” as per the user's request means that the findings from these related compounds cannot be substituted. The scientific community has explored other substituted isophthalic acids for various applications. For instance, coordination polymers based on 5-aminoisophthalic acid and 5-nitroisophthalic acid have been investigated for their luminescence, sensing, and catalytic properties. Similarly, other derivatives have been used to create materials with interesting magnetic and adsorption characteristics.

The absence of published data for “this compound” in the specified functional areas prevents a detailed, evidence-based discussion as outlined. Further research would be required to synthesize and characterize materials based on this specific compound to determine its potential in these applications.

Applications in Functional Materials

Electronic and Optoelectronic Applications

Semiconducting Properties of Metallogels and MOFs

Metallogels and Metal-Organic Frameworks (MOFs) are two classes of materials that have garnered significant interest for their tunable electronic properties. The incorporation of organic ligands, such as derivatives of isophthalic acid, allows for the design of materials with specific functionalities.

Research into a supramolecular metallogel synthesized from 5-aminoisophthalic acid and zinc(II) ions has revealed its semiconducting nature. nih.govnih.gov These metallogel assemblies exhibit electrical conductivity that is characteristic of metal-semiconductor junctions. nih.govnih.gov The electrical conductivity of a thin film device based on this zinc(II)-metallogel was measured to be 1.34 × 10⁻⁵ S m⁻¹. nih.govnih.gov The formation of this stable gel is attributed to a variety of non-covalent interactions. nih.gov

Similarly, MOFs constructed from derivatives of 5-aminoisophthalic acid have been shown to possess semiconducting properties. For instance, four new MOFs based on 5-(bis(4-carboxybenzyl)amino)isophthalic acid have been synthesized and characterized as semiconducting in nature. The band gaps (Eg) of these materials were determined to be 1.30 eV, 1.78 eV, 2.85 eV, and 2.14 eV for the different metal frameworks.

In other studies, cobalt-based MOFs using 5-(hydroxymethyl)isophthalic acid as a ligand were confirmed to be n-type semiconductors through UV-Vis spectroscopy and Mott-Schottky measurements.

The following table summarizes the electrical properties of functional materials derived from isophthalic acid derivatives.

Compound/MaterialMetal IonMaterial TypeElectrical Conductivity (S m⁻¹)Band Gap (Eg) (eV)
Zn(II)-based Metallogel of 5-aminoisophthalic acidZn(II)Metallogel1.34 × 10⁻⁵-
MOF based on 5-(bis(4-carboxybenzyl)amino)isophthalic acidZn(II)MOF-1.30
MOF based on 5-(bis(4-carboxybenzyl)amino)isophthalic acidMn(II)MOF-1.78
MOF based on 5-(bis(4-carboxybenzyl)amino)isophthalic acidCd(II)MOF-2.85
MOF based on 5-(bis(4-carboxybenzyl)amino)isophthalic acidPb(II)MOF-2.14

Development of Schottky Barrier Diodes

The semiconducting properties of materials derived from 5-aminoisophthalic acid have led to their exploration in electronic devices, specifically Schottky barrier diodes. A Schottky barrier diode is a metal-semiconductor junction that exhibits rectifying behavior.

A thin-film device fabricated using the aforementioned zinc(II)-metallogel of 5-aminoisophthalic acid in a sandwich structure of ITO/ZnA-5AIA/Al demonstrated the characteristics of a Schottky barrier diode. nih.gov The current-voltage (J-V) characteristics of this device showed significant non-linearity, which is indicative of a non-ohmic conduction mechanism and is a key feature of a rectifying Schottky barrier. nih.gov

The rectification ratio, which is a measure of how well the diode conducts in the forward bias versus the reverse bias, was found to be 45.11 for this metallogel-based device. nih.gov This value highlights its potential for use in microelectronic applications. nih.govnih.gov The development of such devices from supramolecular metallogels is considered a promising route for creating functional materials for electronics. nih.govnih.gov

The key parameters of the Schottky barrier diode developed from the 5-aminoisophthalic acid -based metallogel are presented in the table below.

Device ConfigurationActive MaterialRectification Ratio
ITO/ZnA-5AIA/AlZn(II)-based Metallogel of 5-aminoisophthalic acid45.11

The tunability of the electronic properties of metallogels through the careful selection of metal ions and ligands offers a pathway to customize the characteristics of Schottky diodes for specific applications. nih.gov Furthermore, the stability and versatile fabrication methods associated with metallogels make them attractive candidates for the development of advanced electronic components. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-[(4-nitrobenzoyl)amino]isophthalic acid, and how are intermediates characterized?

The synthesis typically involves amide coupling between 5-aminoisophthalic acid and 4-nitrobenzoyl chloride. The reaction proceeds under basic conditions (e.g., DMF with Et3_3N) to facilitate nucleophilic acyl substitution. Intermediates are characterized via FT-IR (to confirm amide C=O stretching at ~1650 cm1^{-1}) and 1^1H NMR (to verify aromatic proton integration and nitro group presence). Purity is assessed by elemental analysis and HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

X-ray crystallography is essential for determining molecular conformation and hydrogen-bonding networks, as demonstrated for structurally similar tricarboxylic acids like 5-[(4-carboxybenzyl)oxy]isophthalic acid (CCDC 1494816) . IR spectroscopy confirms functional groups (e.g., nitro and carboxylate vibrations), while thermogravimetric analysis (TGA) evaluates thermal stability up to 900°C under inert atmospheres .

Q. What are the primary applications of this compound in materials science?

It serves as a multifunctional ligand in metal-organic frameworks (MOFs) due to its rigid isophthalic core and nitrobenzoyl group, which enhance porosity and polarizability. For example, analogous ligands like 5-(bis(4-carboxybenzyl)amino)isophthalic acid have been used in zeolite-like MOFs (ZMOFs) for CO2_2 capture .

Advanced Research Questions

Q. How do steric and electronic effects of the nitrobenzoyl group influence coordination behavior in MOFs?

The nitro group introduces steric hindrance, limiting coordination modes to monodentate or bridging carboxylate interactions. Computational studies (e.g., DFT) predict reduced electron density at the carboxylate oxygen atoms, favoring weaker metal-ligand bonds. Experimentally, this is observed in MOFs like {Cu(L)}∞, where nitro-substituted ligands yield lower CO2_2 adsorption enthalpies compared to pyridyl analogs .

Q. What strategies resolve contradictions between X-ray diffraction data and spectroscopic results during structural refinement?

Discrepancies often arise from dynamic disorder or partial occupancy. Use the SHELX suite (e.g., SHELXL) for refinement, applying restraints to anisotropic displacement parameters. Cross-validate with solid-state NMR to detect protonation states or hydrogen bonding inconsistencies. For example, SHELXPRO was critical in resolving hydrogen-bond ambiguities in tricarboxylic acid frameworks .

Q. How can experimental phasing challenges in crystallography be addressed for derivatives of this compound?

Derivatives with heavy atoms (e.g., Br or I substituents) improve phasing via anomalous scattering. For light-atom structures, employ charge-flipping algorithms in SHELXD or utilize high-resolution synchrotron data (λ < 1 Å). Pipeline tools like SHELXE enable rapid phase extension, as shown in MOFs with 5-(4-carboxyphenoxy)isophthalic acid ligands .

Q. What methodological approaches optimize the compound’s luminescent properties for environmental sensing?

Incorporate lanthanide ions (e.g., Tb3+^{3+} or Eu3+^{3+}) into MOFs to exploit ligand-to-metal energy transfer. Rigid frameworks like Tb(cpioa) (cpioa = 5-(4-carboxyphenoxy)isophthalic acid) enhance luminescence quantum yields by minimizing non-radiative decay. Time-resolved fluorescence spectroscopy quantifies sensing efficacy for analytes like Fe3+^{3+} or Cr2_2O72_7^{2-} .

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5-[(4-nitrobenzoyl)amino]isophthalic acid
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5-[(4-nitrobenzoyl)amino]isophthalic acid

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